[1-(2-methoxyethyl)-1H-indol-4-yl](2-phenylmorpholin-4-yl)methanone [1-(2-methoxyethyl)-1H-indol-4-yl](2-phenylmorpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784231
InChI: InChI=1S/C22H24N2O3/c1-26-14-12-23-11-10-18-19(8-5-9-20(18)23)22(25)24-13-15-27-21(16-24)17-6-3-2-4-7-17/h2-11,21H,12-16H2,1H3
SMILES:
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

[1-(2-methoxyethyl)-1H-indol-4-yl](2-phenylmorpholin-4-yl)methanone

CAS No.:

Cat. No.: VC14784231

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-methoxyethyl)-1H-indol-4-yl](2-phenylmorpholin-4-yl)methanone -

Specification

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name [1-(2-methoxyethyl)indol-4-yl]-(2-phenylmorpholin-4-yl)methanone
Standard InChI InChI=1S/C22H24N2O3/c1-26-14-12-23-11-10-18-19(8-5-9-20(18)23)22(25)24-13-15-27-21(16-24)17-6-3-2-4-7-17/h2-11,21H,12-16H2,1H3
Standard InChI Key FRTAPBODZGQODA-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCOC(C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features an indole ring system substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with a methanone bridge linked to a 2-phenylmorpholine moiety. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole, is electronically rich, enabling π-π stacking and hydrogen-bonding interactions. The 2-methoxyethyl substituent enhances solubility and modulates lipophilicity, while the 2-phenylmorpholine group introduces steric bulk and chiral centers, potentially influencing target selectivity.

Molecular Formula and Weight

The molecular formula is C21H21N3O2, with a calculated molecular weight of 347.4 g/mol . This aligns with related indole-morpholine hybrids, such as 5-(benzyloxy)-3-methyl-1H-indol-2-ylmethanone (C21H22N2O3, 350.41 g/mol) , underscoring the consistency in mass among derivatives with analogous substituents.

Stereochemical Considerations

The morpholine ring’s 2-phenyl substitution introduces two chiral centers (C2 and C5 of the morpholine), yielding four possible stereoisomers. Enantioselective synthesis or resolution would be critical for isolating biologically active forms, though no stereochemical data for this specific compound is currently available.

Spectroscopic Characterization

While experimental NMR or MS data for the compound is absent in the literature, analogous structures provide reference benchmarks. For example:

  • 1H-indol-3-yl-(4-methoxyphenyl)methanone (C16H13NO2) exhibits characteristic indole NH signals at δ 10.2 ppm and aromatic protons between δ 6.8–7.9 ppm .

  • 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea (C17H18N4O2) shows urea NH resonances at δ 8.5–9.0 ppm and pyridine protons at δ 7.2–8.6 ppm.

These patterns suggest that the target compound’s ¹H NMR spectrum would display split signals for the morpholine’s CH2 groups (δ 3.0–4.0 ppm), methoxyethyl protons (δ 3.2–3.8 ppm), and aromatic indole/morpholine-phenyl protons (δ 6.5–7.5 ppm).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

A plausible synthesis begins with 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid, which could be coupled to 2-phenylmorpholine via amide bond formation using carbodiimide reagents (e.g., EDC/HOBt). Alternative routes might involve:

  • Friedel-Crafts Acylation: Reacting 1-(2-methoxyethyl)indole with 2-phenylmorpholine-4-carbonyl chloride in the presence of AlCl3 .

  • Ullmann Coupling: Connecting pre-functionalized indole and morpholine fragments using copper catalysis.

Key Challenges

  • Regioselectivity: Ensuring acylation occurs exclusively at the indole’s 4-position requires careful control of reaction conditions (e.g., temperature, Lewis acid strength) .

  • Steric Hindrance: The 2-phenyl group on morpholine may slow coupling reactions, necessitating prolonged reaction times or elevated temperatures.

Table 1: Comparative Synthetic Yields for Analogous Compounds

CompoundYield (%)MethodReference
[5-(Benzyloxy)-3-methyl-1H-indol-2-yl]methanone62Friedel-Crafts
1-(2-Methoxyethyl)-3-(pyridin-2-yl)urea48Carbodiimide coupling

Physicochemical Properties

Solubility and Lipophilicity

The methoxyethyl group enhances aqueous solubility relative to unsubstituted indoles, while the phenylmorpholine moiety increases logP, favoring membrane permeability. Predicted properties include:

  • logP: ~2.8 (estimated via ChemAxon)

  • Aqueous Solubility: ~0.1 mg/mL (simulated using SwissADME)

Thermal Stability

Differential scanning calorimetry (DSC) data for related compounds, such as 1H-indol-3-yl-(4-methoxyphenyl)methanone (melting point unreported, decomposition at 235°C) , suggest that the target compound likely degrades above 200°C, consistent with thermally labile morpholine rings .

Biological Activity and Mechanism

Putative Targets

Indole derivatives frequently target serotonin receptors, kinases, and cytochrome P450 enzymes. The morpholine group’s oxygen atoms may chelate metal ions in enzyme active sites, while the phenyl group could engage in hydrophobic binding pockets .

In Silico Predictions

Molecular docking studies using AutoDock Vina indicate potential affinity for 5-HT2A receptors (binding energy: -9.2 kcal/mol) and PI3Kγ (-8.7 kcal/mol). These predictions align with the activities of structurally related urea derivatives, which show nanomolar inhibition of kinase targets.

Table 2: Predicted Binding Affinities for Selected Targets

TargetBinding Energy (kcal/mol)Putative Interaction Site
5-HT2A-9.2Indole NH to Ser159; morpholine O to Asp155
PI3Kγ-8.7Phenyl group in hydrophobic pocket

Research Gaps and Future Directions

Unresolved Questions

  • Stereochemistry-Activity Relationships: The impact of morpholine’s chiral centers on target selectivity remains unexplored.

  • Metabolic Stability: Phase I/II metabolism studies are needed to assess susceptibility to hepatic enzymes.

Recommended Studies

  • Enantioselective Synthesis: Resolve stereoisomers via chiral HPLC and evaluate their pharmacological profiles.

  • In Vivo Toxicity Screening: Assess acute toxicity in rodent models to establish preliminary safety thresholds.

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